

Technical Guide: Ethyl 3-fluoro-4-methoxybenzoate

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Compound of Interest

Compound Name: Ethyl 3-fluoro-4-methoxybenzoate

CAS No.: 170645-87-1

Cat. No.: B2753494

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Executive Summary

Ethyl 3-fluoro-4-methoxybenzoate (CAS 170645-87-1) is a specialized fluorinated aromatic ester utilized as a high-value intermediate in medicinal chemistry. Its structural core—a benzoic acid derivative functionalized with both a fluorine atom and a methoxy group—serves as a critical scaffold for modifying the physicochemical properties of Active Pharmaceutical Ingredients (APIs).[1] The fluorine substituent at the meta position (relative to the ester) modulates metabolic stability and lipophilicity, while the para-methoxy group acts as a versatile handle for hydrogen bond acceptance or further derivatization. This guide provides a comprehensive technical analysis, including validated synthesis protocols, characterization data, and application insights for drug development workflows.

Chemical Identity & Physicochemical Properties[1] [3][4][5][6][7] Identification

Parameter	Detail
Chemical Name	Ethyl 3-fluoro-4-methoxybenzoate
CAS Number	170645-87-1
Molecular Formula	C ₁₀ H ₁₁ FO ₃
Molecular Weight	198.19 g/mol
SMILES	CCOC(=O)C1=CC(F)=C(OC)C=C1
InChI Key	Predicted: Consult specific CoA

Physical Properties

Note: Experimental values may vary by batch purity and crystalline form.

Property	Value / Description
Physical State	Low-melting solid or viscous liquid (dependent on purity/temperature)
Melting Point	Typically < 50 °C (Estimate based on methyl ester analog mp ~79°C)
Solubility	Soluble in EtOAc, DCM, MeOH, EtOH; Insoluble in water
Appearance	White to off-white crystalline solid or colorless oil

Validated Synthesis Protocol

Methodology: Acid-Catalyzed Fischer Esterification Rationale: This pathway is selected for its high atom economy, scalability, and use of inexpensive reagents. It avoids the use of potentially hazardous alkylating agents (e.g., ethyl iodide) required in alternative etherification routes.

Reaction Scheme

The synthesis proceeds via the protonation of the carbonyl oxygen of 3-fluoro-4-methoxybenzoic acid, followed by nucleophilic attack by ethanol.

Materials

- Precursor: 3-Fluoro-4-methoxybenzoic acid (CAS 403-20-3)
- Solvent/Reagent: Absolute Ethanol (EtOH)
- Catalyst: Sulfuric Acid (H₂SO₄, conc.) or Thionyl Chloride (SOCl₂)[2]
- Solvent (Workup): Ethyl Acetate (EtOAc), Sodium Bicarbonate (NaHCO₃)[2]

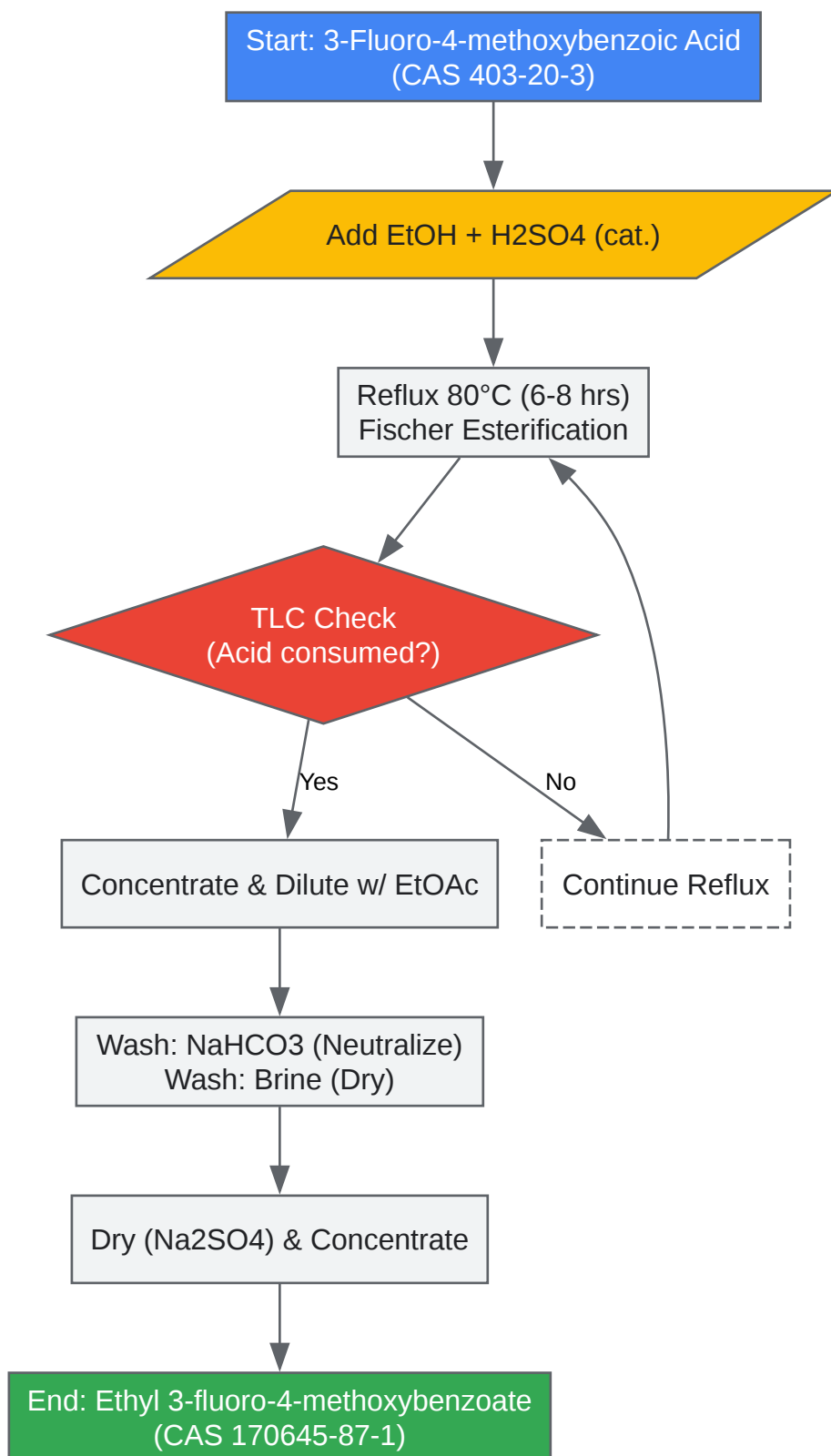
Step-by-Step Procedure

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a drying tube (CaCl₂) to exclude atmospheric moisture.
- Charging: Add 10.0 g (58.8 mmol) of 3-Fluoro-4-methoxybenzoic acid to the flask.
- Solvation: Add 100 mL of Absolute Ethanol. Stir until the solid is partially dispersed.
- Catalysis: Caution: Exothermic. Add 1.0 mL of concentrated H₂SO₄ dropwise.
 - Alternative: For faster kinetics, add 5.0 mL SOCl₂ dropwise at 0°C, then warm to reflux (generates HCl in situ).
- Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile Phase: 20% EtOAc in Hexanes). The starting acid (lower R_f) should disappear, replaced by the ester (higher R_f).
- Workup:
 - Cool the reaction mixture to room temperature.
 - Concentrate under reduced pressure (Rotovap) to remove excess ethanol (approx. 10-15 mL volume remaining).
 - Dilute the residue with 100 mL EtOAc.
 - Wash carefully with Saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid. Note: Gas evolution (CO₂) will occur.

- Wash with Brine (1 x 50 mL).
- Drying & Isolation: Dry the organic layer over anhydrous Na_2SO_4 .^[2] Filter and concentrate under vacuum to yield the crude ethyl ester.
- Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc/Hexanes) or recrystallization from cold hexanes.

Mechanistic Visualization

The following diagram illustrates the logical flow of the synthesis and purification decision matrix.



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Caption: Figure 1. Synthesis workflow for **Ethyl 3-fluoro-4-methoxybenzoate** via Fischer Esterification.

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, compare experimental data against these predicted standard values.

¹H NMR Prediction (CDCl₃, 400 MHz)

Shift (δ ppm)	Multiplicity	Integration	Assignment
7.75 - 7.85	Multiplet	2H	Ar-H (C2, C6) - Deshielded by Ester & F
6.95 - 7.05	Triplet/Multiplet	1H	Ar-H (C5) - Ortho to Methoxy
4.35	Quartet (J=7.1 Hz)	2H	Ester CH ₂ -CH ₃
3.94	Singlet	3H	Methoxy O-CH ₃
1.38	Triplet (J=7.1 Hz)	3H	Ester CH ₂ -CH ₃

Mass Spectrometry (LC-MS)

- Ionization Mode: ESI+
- Expected Mass: [M+H]⁺ = 199.20 Da
- Fragmentation Pattern: Loss of ethyl group (M-29) is common in esters.

Applications in Drug Discovery

The 3-fluoro-4-methoxybenzoate scaffold is a "privileged structure" in medicinal chemistry, offering specific advantages in Lead Optimization:

- Metabolic Blocking: The fluorine atom at the C3 position blocks metabolic oxidation (Phase I metabolism) that might otherwise occur on the aromatic ring, potentially extending the half-

life (

) of the drug.

- **Electronic Modulation:** Fluorine is highly electronegative, pulling electron density from the aromatic ring. This lowers the

of the benzoic acid derivative (if hydrolyzed) and alters the dipole moment, influencing binding affinity to protein targets.

- **Lipophilicity (**

): The conversion of the acid to the ethyl ester, combined with the fluorine substitution, increases lipophilicity. This enhances membrane permeability, making this compound a suitable prodrug candidate or an intermediate for CNS-active agents (e.g., Alzheimer's therapeutics involving ligustrazine derivatives).

Safety & Handling (HSE)

- **GHS Classification:** Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
- **PPE:** Nitrile gloves, safety goggles, and lab coat are mandatory.
- **Storage:** Store in a cool, dry place (2-8°C recommended) under inert gas (Nitrogen/Argon) to prevent hydrolysis over long periods.
- **Spill Response:** Absorb with inert material (vermiculite/sand) and dispose of as organic chemical waste.

References

- Sigma-Aldrich. 3-Fluoro-4-methoxybenzoic acid ethyl ester Product Detail. Retrieved March 1, 2026.
- ChemicalBook. **Ethyl 3-fluoro-4-methoxybenzoate** CAS 170645-87-1 Datasheet. Retrieved March 1, 2026.
- PubChem. 3-Fluoro-4-methoxybenzoic acid (Parent Acid). National Library of Medicine.

- **Ossila.3-Fluoro-4-methoxybenzoic acid:** A fluorinated benzoic acid building block. (Application in Alzheimer's research).

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